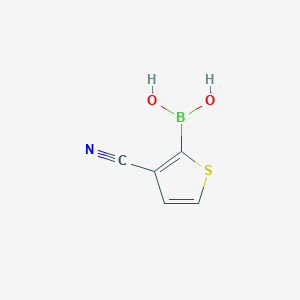![molecular formula C12H22BrNO2 B15300250 tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate](/img/structure/B15300250.png)
tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate: is a chemical compound with the molecular formula C13H24BrNO2. It is a derivative of carbamate, featuring a tert-butyl group, a cyclobutyl ring, and a bromoethyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
The synthesis of tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-bromoethyl)cyclobutylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Analyse Chemischer Reaktionen
tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromoethyl group.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate involves the reactivity of its bromoethyl group. This group can undergo nucleophilic substitution reactions with various biological nucleophiles, leading to the modification of proteins and enzymes. The carbamate group can also interact with active sites of enzymes, inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate can be compared with similar compounds such as:
tert-Butyl N-(2-bromoethyl)carbamate: This compound lacks the cyclobutyl ring, making it less sterically hindered and more reactive in nucleophilic substitution reactions.
tert-Butyl N-{[1-(bromomethyl)cyclobutyl]methyl}carbamate: This compound has a bromomethyl group instead of a bromoethyl group, affecting its reactivity and the types of reactions it can undergo
Eigenschaften
Molekularformel |
C12H22BrNO2 |
|---|---|
Molekulargewicht |
292.21 g/mol |
IUPAC-Name |
tert-butyl N-[[1-(2-bromoethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-9-12(7-8-13)5-4-6-12/h4-9H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
JTSFBUUKWIUUFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



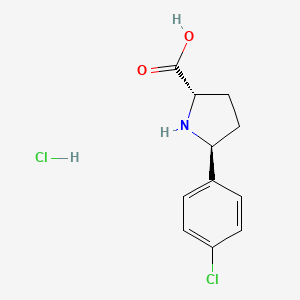
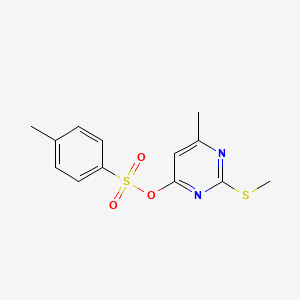
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
amine](/img/structure/B15300194.png)
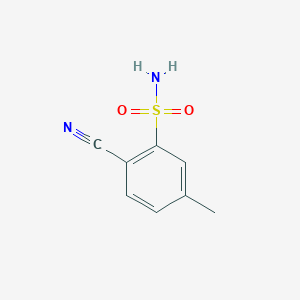
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)
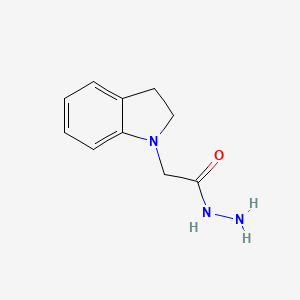
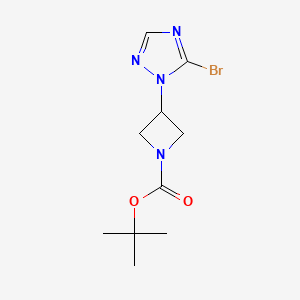
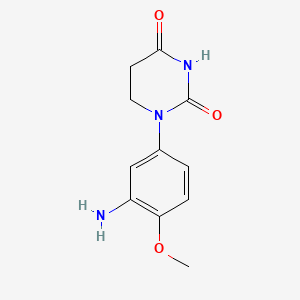

![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)
